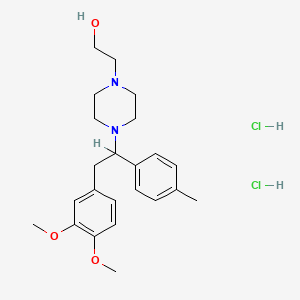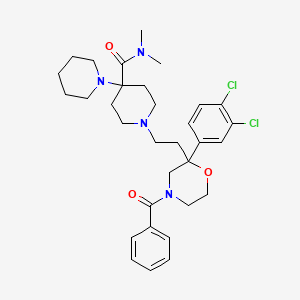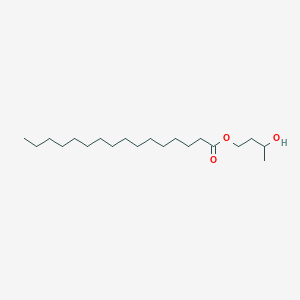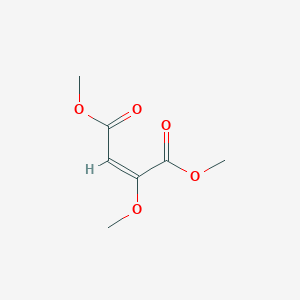
Dimethyl methoxymaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl methoxymaleate is an organic compound with the molecular formula C₆H₈O₄. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes.
Méthodes De Préparation
Dimethyl methoxymaleate can be synthesized through several methods. One common method involves the esterification of maleic anhydride with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution to form the monomethyl ester, followed by Fischer esterification to yield the dimethyl ester . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl methoxymaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction reactions can convert it into compounds like succinic acid.
Substitution: It can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Hydrolysis: Hydrolysis of this compound yields maleic acid or its monomethyl ester.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl methoxymaleate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism of action of dimethyl methoxymaleate involves its reactivity as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Dimethyl methoxymaleate can be compared with other similar compounds such as dimethyl maleate and diethyl maleate. While all these compounds are esters of maleic acid, this compound is unique due to the presence of methoxy groups, which influence its reactivity and applications. Similar compounds include:
Dimethyl maleate: Used in similar applications but lacks the methoxy groups.
Diethyl maleate: Another ester of maleic acid with ethyl groups instead of methoxy groups.
This compound’s unique structure makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
2509-14-0 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
dimethyl (E)-2-methoxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-10-5(7(9)12-3)4-6(8)11-2/h4H,1-3H3/b5-4+ |
Clé InChI |
ZJAIMWVOOJQLEN-SNAWJCMRSA-N |
SMILES isomérique |
CO/C(=C/C(=O)OC)/C(=O)OC |
SMILES canonique |
COC(=CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
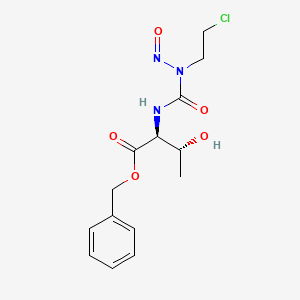

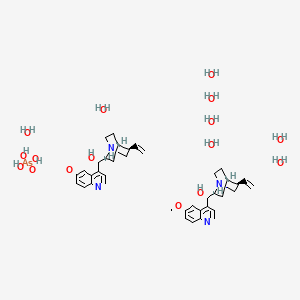
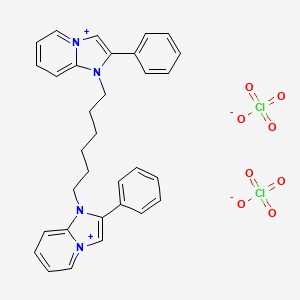

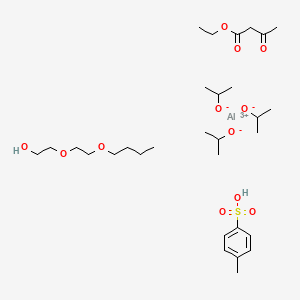

![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
